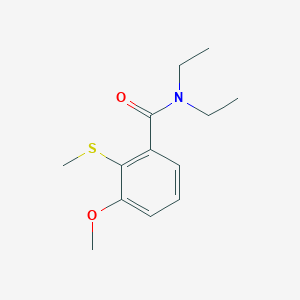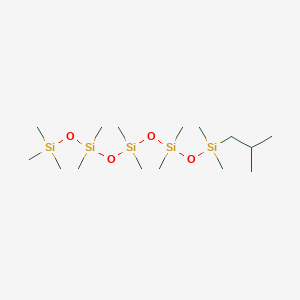
1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane is a siloxane compound characterized by its unique structure, which includes multiple methyl groups and a 2-methylpropyl group. This compound is part of the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction is usually catalyzed by platinum-based catalysts such as Karstedt’s catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving the desired product.
化学反応の分析
Types of Reactions: 1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxane-based polymers.
Reduction: Reduction reactions can lead to the formation of simpler siloxane compounds.
Substitution: The methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Silanols and siloxane polymers.
Reduction: Simpler siloxane compounds.
Substitution: Halogenated or alkylated siloxanes.
科学的研究の応用
1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of lubricants, sealants, and coatings due to its hydrophobic properties and thermal stability.
作用機序
The mechanism by which 1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane exerts its effects involves interactions with various molecular targets and pathways. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. In industrial applications, its thermal stability and resistance to oxidation make it an effective component in high-performance materials.
類似化合物との比較
- 1,1,3,3,5,5,7,7,9,9-Decamethylpentasiloxane
- 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane
Uniqueness: 1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane is unique due to the presence of the 2-methylpropyl group, which imparts distinct physical and chemical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications where other similar compounds may not perform as effectively.
特性
CAS番号 |
797760-71-5 |
|---|---|
分子式 |
C15H42O4Si5 |
分子量 |
426.92 g/mol |
IUPAC名 |
[dimethyl(2-methylpropyl)silyl]oxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C15H42O4Si5/c1-15(2)14-21(6,7)17-23(10,11)19-24(12,13)18-22(8,9)16-20(3,4)5/h15H,14H2,1-13H3 |
InChIキー |
TUQZLGHVNUSEEV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


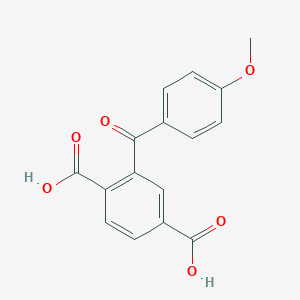
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-](/img/structure/B14228065.png)
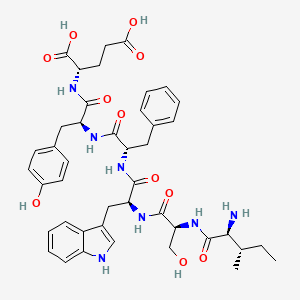
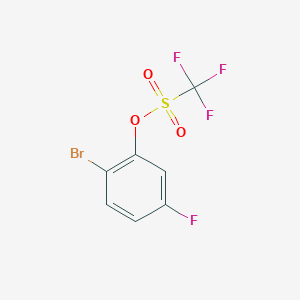
![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)

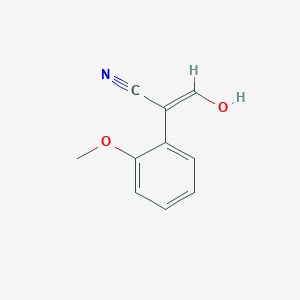

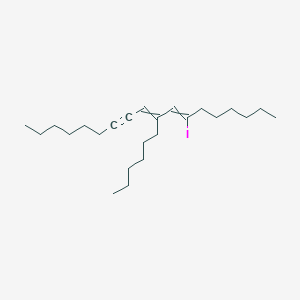
![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
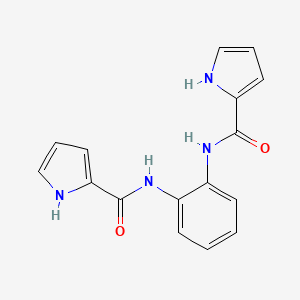
![3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
![Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-](/img/structure/B14228132.png)
